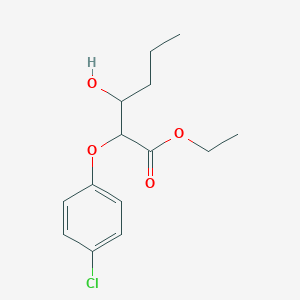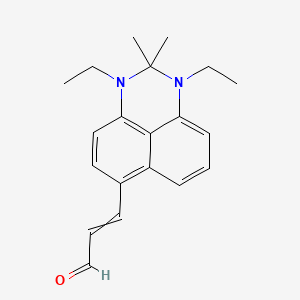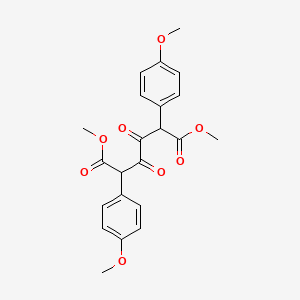
Hexanedioic acid, 2,5-bis(4-methoxyphenyl)-3,4-dioxo-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, 2,5-bis(4-methoxyphenyl)-3,4-dioxo-, dimethyl ester is a complex organic compound with a unique structure It is characterized by the presence of two methoxyphenyl groups and two oxo groups attached to a hexanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, 2,5-bis(4-methoxyphenyl)-3,4-dioxo-, dimethyl ester typically involves multi-step organic reactions One common method is the esterification of hexanedioic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid This reaction produces the dimethyl ester of hexanedioic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, 2,5-bis(4-methoxyphenyl)-3,4-dioxo-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups present in the molecule.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Hexanedioic acid, 2,5-bis(4-methoxyphenyl)-3,4-dioxo-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of hexanedioic acid, 2,5-bis(4-methoxyphenyl)-3,4-dioxo-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl groups can participate in π-π interactions with aromatic residues in proteins, while the oxo groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects.
Comparison with Similar Compounds
Hexanedioic acid, 2,5-bis(4-methoxyphenyl)-3,4-dioxo-, dimethyl ester can be compared with other similar compounds, such as:
Hexanedioic acid, 2,5-bis(4-hydroxyphenyl)-3,4-dioxo-, dimethyl ester: This compound has hydroxyl groups instead of methoxy groups, which can affect its reactivity and interactions with biological targets.
Hexanedioic acid, 2,5-bis(4-methoxyphenyl)-3,4-dioxo-, diethyl ester: The presence of ethyl esters instead of methyl esters can influence the compound’s solubility and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
848052-96-0 |
|---|---|
Molecular Formula |
C22H22O8 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
dimethyl 2,5-bis(4-methoxyphenyl)-3,4-dioxohexanedioate |
InChI |
InChI=1S/C22H22O8/c1-27-15-9-5-13(6-10-15)17(21(25)29-3)19(23)20(24)18(22(26)30-4)14-7-11-16(28-2)12-8-14/h5-12,17-18H,1-4H3 |
InChI Key |
BJIIGROSTKKSLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)C(=O)C(C2=CC=C(C=C2)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


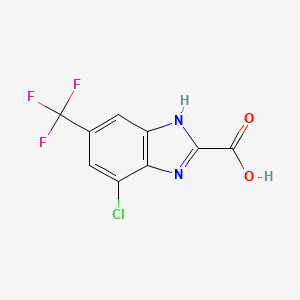

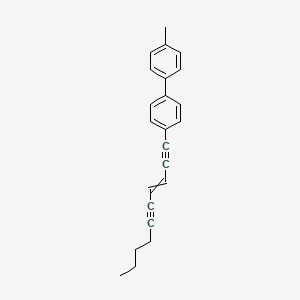

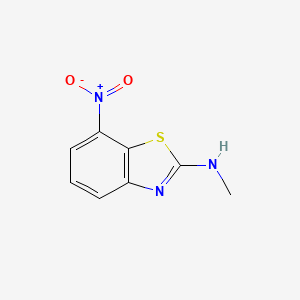
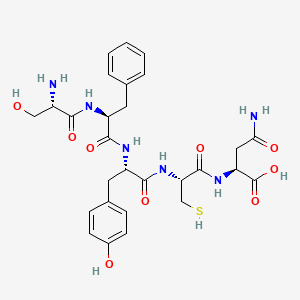

![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)

![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)

